Fmoc-D-Tyr(All)-OH

Description

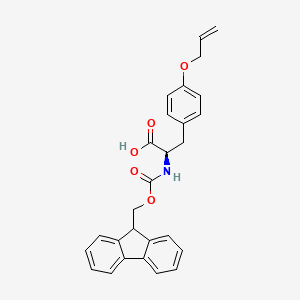

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUXDQFCBLRIRE-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Non Canonical Amino Acids in Peptide and Peptidomimetic Design

Non-canonical amino acids (ncAAs), which are not among the 20 proteinogenic amino acids directly encoded by the genetic code, are of paramount importance in the design of novel peptides and peptidomimetics nih.govnih.gov. The incorporation of ncAAs, such as the D-tyrosine core of Fmoc-D-Tyr(All)-OH, into peptide sequences offers a powerful strategy to overcome the inherent limitations of natural peptides, such as their susceptibility to enzymatic degradation and poor pharmacokinetic profiles researchgate.net.

The introduction of D-amino acids, for instance, can render the resulting peptide more resistant to proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. This enhanced stability is a critical attribute for the development of peptide-based therapeutics. Furthermore, the altered stereochemistry at the α-carbon can induce specific conformational constraints on the peptide backbone, leading to the stabilization of desired secondary structures like β-turns or helices. These well-defined conformations are often crucial for high-affinity and selective binding to biological targets.

Beyond D-amino acids, the vast array of available ncAAs, including those with modified side chains or backbones, provides chemists with a rich toolbox to fine-tune the biological activity, selectivity, and physicochemical properties of peptides nih.govresearchgate.netuminho.pt. For example, modifications to the side chain can introduce new functionalities for bioconjugation or alter the lipophilicity of the molecule to improve cell permeability. The ability to systematically modify peptide structures with ncAAs is a cornerstone of modern drug discovery and materials science.

Synthetic Methodologies for Fmoc D Tyr All Oh

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of Fmoc-D-Tyr(All)-OH. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, characteristic signals for the Fmoc, D-tyrosine, and the newly introduced allyl group are expected. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the range of δ 7.20–7.80 ppm. The protons of the D-tyrosine backbone, including the α-proton and the β-methylene protons, resonate in the upfield region. The aromatic protons of the tyrosine side chain appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The key signals confirming the successful allylation are those from the allyl group itself: a multiplet for the -OCH₂- protons around δ 4.5 ppm, a multiplet for the internal vinylic proton (-CH=) around δ 6.0 ppm, and two multiplets for the terminal vinylic protons (=CH₂) between δ 5.2 and 5.4 ppm. ub.rochemicalbook.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the carboxylic acid and the Fmoc group are observed in the downfield region (δ > 170 ppm and ~156 ppm, respectively). The numerous aromatic carbons of the Fmoc and tyrosine moieties appear between δ 120–157 ppm. The carbons of the allyl group are expected at approximately δ 69 ppm (-OCH₂-), δ 133 ppm (-CH=), and δ 117 ppm (=CH₂). researchcommons.orgoregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Fmoc Aromatic | 7.70-7.85 (m, 4H), 7.25-7.45 (m, 4H) | 120.1, 125.2, 127.2, 127.8, 141.4, 143.8 |

| Fmoc CH/CH₂ | 4.20-4.40 (m, 3H) | 47.3, 67.5 |

| D-Tyrosine α-CH | ~4.60 (m, 1H) | ~55.0 |

| D-Tyrosine β-CH₂ | ~3.10 (m, 2H) | ~37.0 |

| Tyrosine Aromatic | ~6.90 (d, 2H), ~7.15 (d, 2H) | 115.0, 130.5, 128.0, 157.5 |

| Allyl -OCH₂- | ~4.52 (d, 2H) | ~69.0 |

| Allyl -CH= | ~6.05 (m, 1H) | ~133.5 |

| Allyl =CH₂ | ~5.30 (m, 2H) | ~117.8 |

| Carboxyl COOH | ~10-12 (br s, 1H) | ~175.0 |

Utilization of Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to assess its purity. Electrospray ionization (ESI) is a commonly used technique for this class of compounds, typically in the positive ion mode. iucr.orgresearchgate.net The expected molecular formula for this compound is C₂₇H₂₅NO₅, which corresponds to a monoisotopic mass of approximately 443.17 g/mol . In the ESI mass spectrum, the compound is expected to be detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The observation of ions with m/z values corresponding to these adducts provides strong evidence for the successful synthesis of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Table 3: Expected m/z Values for this compound in ESI-MS

| Ion | Formula | Expected m/z (monoisotopic) |

|---|---|---|

| [M+H]⁺ | [C₂₇H₂₆NO₅]⁺ | 444.18 |

| [M+Na]⁺ | [C₂₇H₂₅NNaO₅]⁺ | 466.16 |

High-Performance Liquid Chromatography for Purity Profiling and Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, used to determine both its chemical and enantiomeric purity.

For chemical purity assessment, reversed-phase HPLC (RP-HPLC) is the standard method. A C18 column is typically used with a gradient elution system. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile, with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. Detection is commonly performed using a UV detector, typically at a wavelength where the Fmoc group has strong absorbance (around 265 nm or 301 nm). A high-quality sample of this compound is expected to show a single major peak, with a purity of ≥98%. sigmaaldrich.com

The determination of enantiomeric purity is crucial to ensure that no racemization has occurred during the synthesis or handling of the D-amino acid derivative. This is achieved using chiral HPLC. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of Fmoc-amino acid enantiomers. windows.net The mobile phase conditions are optimized to achieve baseline separation of the two enantiomers. For high-quality peptide synthesis, the enantiomeric purity of this compound should be very high, often exceeding 99.5% enantiomeric excess (ee). chemimpex.comchemimpex.com

Table 4: Typical HPLC Conditions for the Analysis of this compound

| Analysis Type | Column | Mobile Phase | Detection | Expected Result |

|---|---|---|---|---|

| Chemical Purity | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) | UV at 265 nm | Purity ≥ 98% |

| Enantiomeric Purity | Chiral Stationary Phase (e.g., Lux Cellulose-2) | Isocratic mixture of organic solvents (e.g., Hexane/Isopropanol with TFA) or reversed-phase conditions | UV at 265 nm | Enantiomeric Excess (ee) ≥ 99.5% |

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. The use of this compound within this framework allows for the strategic construction of peptides with site-specific modifications. The Fmoc group serves as a temporary Nα-protecting group, removable under mild basic conditions, while the allyl group on the tyrosine side chain remains stable to these conditions, offering an orthogonal protection scheme. google.com

Investigation of Coupling Efficiency and Reaction Kinetics in SPPS

The efficiency of incorporating this compound into a growing peptide chain on a solid support is a critical parameter. Coupling efficiency is influenced by several factors, including the choice of coupling reagents, reaction time, temperature, and the steric hindrance of both the incoming amino acid and the N-terminal amine of the resin-bound peptide.

Common coupling reagents used in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure, or uronium/aminium-based reagents like HBTU, HATU, and PyBOP. sigmaaldrich.comembrapa.br For sterically demanding couplings, the use of more potent activating agents like HATU is often preferred to ensure high coupling yields.

The kinetics of the coupling reaction can be monitored in real-time using techniques like refractive index (RI) measurements. csic.es This allows for the precise determination of the reaction endpoint, ensuring complete acylation while avoiding unnecessary extensions of coupling time which could lead to side reactions.

Below is a table summarizing common coupling reagents and their general applicability for incorporating amino acids like this compound in SPPS.

| Coupling Reagent | Additive/Base | Typical Reaction Time | Key Characteristics |

| DIC | OxymaPure | 1-2 hours | Cost-effective; urea (B33335) byproduct is soluble in common SPPS solvents. |

| HBTU | DIPEA/HOBt | 30-60 minutes | Forms an active HOBt ester; efficient for standard couplings. sigmaaldrich.com |

| HATU | DIPEA/HOAt | 20-45 minutes | Highly efficient for sterically hindered couplings and reduces racemization. sigmaaldrich.com |

| PyBOP | DIPEA/HOBt | 30-60 minutes | Phosphonium-based reagent; effective for difficult couplings. sigmaaldrich.com |

This table provides a general overview. Optimal conditions may vary based on the specific peptide sequence and synthesis scale.

Preservation of Stereochemical Integrity During Peptide Elongation Cycles

Maintaining the stereochemical purity of amino acids during peptide synthesis is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. The D-configuration of this compound is a key feature, and its integrity must be preserved throughout the iterative cycles of deprotection and coupling.

The risk of racemization is highest during the activation step of the carboxyl group for coupling. The use of urethane-based protecting groups like Fmoc is known to suppress racemization. nih.gov Additives such as HOBt and its derivatives (e.g., 6-Cl-HOBt) are also crucial in minimizing epimerization. nih.gov For particularly sensitive residues like histidine, specialized protecting groups and coupling conditions are sometimes necessary to prevent loss of chiral integrity. nih.govresearchgate.net While tyrosine is generally less prone to racemization than histidine, careful selection of coupling reagents and minimizing pre-activation times are good practices to ensure stereochemical purity.

Strategies for Mitigating Side Reactions During this compound Incorporation

Several side reactions can occur during Fmoc-SPPS, potentially leading to impurities and lower yields. When incorporating this compound, specific considerations are necessary.

Diketopiperazine (DKP) Formation: This intramolecular cyclization can occur after the deprotection of the second amino acid in the sequence, leading to cleavage of the dipeptide from the resin. iris-biotech.deacs.org This is particularly problematic with C-terminal proline residues. iris-biotech.de Strategies to mitigate DKP formation include the use of dipeptide building blocks or alternative deprotection conditions. iris-biotech.de

Incomplete Fmoc Deprotection: Aggregation of the growing peptide chain can sometimes hinder the complete removal of the Fmoc group, leading to deletion sequences. rsc.org Using alternative deprotection reagents like a combination of DBU and piperazine (B1678402) in NMP can enhance the kinetics of Fmoc removal and overcome such issues. acs.orgrsc.org

Orthogonal Deprotection of the Allyl Moiety on Solid Support

A key advantage of the allyl protecting group is its orthogonality to the Fmoc and many acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc). google.comgoogle.com This allows for the selective removal of the allyl group while the peptide remains attached to the solid support and other protecting groups are intact. This strategy is particularly useful for on-resin cyclization, branching, or other site-specific modifications. google.comnih.gov

The deprotection is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger to trap the released allyl group. nih.govdiva-portal.org Phenylsilane (B129415) is a commonly used scavenger. nih.gov The reaction is performed under mild, neutral conditions, which preserves the integrity of the peptide and other protecting groups. google.com

| Catalyst | Scavenger | Solvent | Typical Conditions |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Dichloromethane (DCM) | 0.5 eq. catalyst, 20 eq. scavenger, under Argon, 3 x 30 min |

| Pd(PPh₃)₄ | Sodium diethyl dithiocarbamate | N,N-Dimethylformamide (DMF) | Used to scavenge excess palladium after deprotection |

Data derived from a study on on-resin peptide cyclization. nih.gov Conditions may need optimization for different sequences.

This orthogonal deprotection opens up possibilities for creating complex peptide structures, such as lactam-bridged cyclic peptides, by forming an amide bond between the deprotected tyrosine side chain and another functional group on the peptide. diva-portal.orgmdpi.com

Implementation in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for segments that are difficult to assemble on a solid support. The principles of using this compound in solution-phase synthesis are similar to those in SPPS, focusing on efficient coupling and selective deprotection.

Optimization of Coupling and Deprotection Regimes in Solution

In solution-phase synthesis, the optimization of coupling and deprotection steps is crucial for achieving high yields and purity.

Coupling: Similar to SPPS, a variety of coupling reagents can be employed. The choice often depends on the solubility of the peptide fragments and the need to minimize racemization. After each coupling step, purification of the product is typically required to remove excess reagents and byproducts.

Deprotection: The Fmoc group is removed using a base, commonly piperidine (B6355638) in a solvent like DMF. acs.org The deprotection of the allyl group is achieved using a palladium(0) catalyst, as in SPPS. However, in solution, the removal of the catalyst and byproducts requires purification steps such as extraction or chromatography.

A significant challenge in solution-phase synthesis with protected amino acids can be solubility. For instance, studies on DNA-encoded libraries have shown that while unprotected serine, threonine, and tyrosine can be used effectively under specific conditions, protecting groups are often necessary. acs.orgdelivertherapeutics.com The allyl group on this compound can influence its solubility profile in various organic solvents.

The optimization of reaction conditions, including solvent choice, reagent equivalents, and purification methods, is essential for the successful application of this compound in solution-phase peptide synthesis. For example, in the context of DNA-encoded libraries, coupling unprotected tyrosine sometimes led to side reactions like O-acylation, highlighting the importance of the protecting group strategy. acs.org

Scale-Up Considerations for Solution-Phase Methodologies

While solid-phase peptide synthesis (SPPS) is a dominant technique for laboratory-scale synthesis, classical solution-phase peptide synthesis (LPPS) or a hybrid approach is often more practical and cost-effective for the large-scale industrial production of peptides. When scaling up the synthesis of peptides containing this compound, several critical factors must be addressed to ensure an efficient, safe, and economically viable process.

Key Scale-Up Challenges in Solution-Phase Synthesis:

Solubility: One of the most significant hurdles in solution-phase synthesis is the decreasing solubility of the growing peptide chain as its length increases. Protected peptide fragments can become insoluble in the reaction solvent, leading to incomplete reactions and difficult handling. Careful selection of solvents or solvent mixtures is paramount. While DMF is common, greener alternatives like 2-MeTHF or EtOAc are being explored, though reagent solubility in these solvents must be verified.

Stoichiometry and Reagent Cost: Unlike SPPS where large excesses of reagents are common, solution-phase synthesis aims to use near-stoichiometric amounts of reactants to minimize cost and the burden of downstream purification. This requires precise process control and monitoring, often via in-process analytical methods like HPLC, to ensure reactions go to completion.

Waste Management and Environmental Impact: The large volumes of solvents and reagents used in industrial-scale synthesis generate significant chemical waste. Minimizing hazardous waste is a major concern due to both environmental regulations and high disposal costs. Process development focuses on reducing the volume of solvents, recycling where possible, and selecting reagents with more benign byproducts. For example, reagents like T3P® are gaining attention as they produce water-soluble byproducts that are easier to remove.

Process Safety: The choice of reagents for large-scale manufacturing must prioritize safety. Some highly efficient laboratory reagents, such as those based on HOBt and its derivatives (e.g., HBTU), are known to have explosive properties, making their storage and handling on a large scale problematic. This drives the adoption of safer alternatives like Oxyma Pure-based reagents (e.g., COMU).

Comparative Analysis of Coupling Reagents for this compound

The selection of a coupling reagent is critical for the successful incorporation of this compound into a peptide chain. The ideal reagent must facilitate a rapid and complete reaction while minimizing side reactions, particularly racemization of the activated amino acid. This compound features two key protective features: the base-labile Fmoc group on the α-amino terminus and the allyl (All) ether protecting the side-chain hydroxyl group.

The allyl group is a valuable orthogonal protecting group, stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions often used for final cleavage (e.g., TFA). It is typically removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. This orthogonality allows for selective deprotection of the side chain on the fully protected peptide, enabling site-specific modifications.

The choice of coupling reagent is influenced by factors such as the steric hindrance of the amino acid, the risk of side reactions, and cost. For a protected tyrosine residue, the main concerns are achieving high coupling efficiency and preventing epimerization.

| Reagent Class | Examples | Mechanism/Activation | Advantages | Disadvantages | Suitability for this compound |

|---|---|---|---|---|---|

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Forms an activated ester (OBt, OAt, or Oxyma) in the presence of a non-nucleophilic base (e.g., DIPEA). | Fast reaction rates, high efficiency, good solubility of byproducts. HATU is particularly effective for hindered couplings. COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents. | Risk of racemization, especially with strong bases. HOBt/HOAt-based reagents are potentially explosive. Excess reagent can cap the N-terminus. | High. HATU is an excellent choice for coupling sterically demanding residues. COMU offers comparable reactivity with an improved safety profile, making it suitable for larger-scale work. |

| Phosphonium (B103445) Salts | PyBOP, PyAOP | Similar to uronium salts, forms an activated ester via a phosphonium intermediate. | Highly reactive, particularly PyAOP. Generally low racemization. Well-suited for cyclization reactions. | Byproducts can be difficult to remove. Can |

Palladium-Catalyzed Transformations of Allyl Ethers

Palladium catalysts are instrumental in manipulating the allyl ether of the tyrosine side chain, offering pathways for both deprotection and functionalization. nih.govnih.govresearchgate.net These reactions are typically mild and selective, preserving the integrity of the peptide backbone and other functional groups. google.comgoogle.com

The removal of the allyl group to regenerate the natural phenolic hydroxyl group of tyrosine is a key application of palladium catalysis. google.comorganic-chemistry.orgnih.gov This deprotection is achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. google.comresearchgate.net This process is orthogonal to many other protecting groups used in peptide synthesis, meaning it can be performed without affecting other protected amino acids in the peptide chain. google.compeptide.comgoogleapis.com The regenerated hydroxyl group can then be used for further modifications or to restore the natural function of the tyrosine residue.

A variety of conditions can be employed for this deprotection. For instance, Pd(PPh₃)₄ in a solution of chloroform, acetic acid, and N-methylmorpholine has been successfully used. rsc.org Another effective method involves using phenylsilane (PhSiH₃) with a palladium catalyst. researchgate.net The choice of conditions can be critical for achieving complete deprotection without side reactions. rsc.org

| Catalyst System | Scavenger/Reagents | Key Features |

| Pd(PPh₃)₄ | Morpholine | Mild, neutral conditions. google.com |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Efficient and reliable for preparing long cyclic peptides on resin. researchgate.net |

| Pd(PPh₃)₄ | Borane dimethylamine (B145610) complex | Non-basic conditions. researchgate.net |

| Pd(PPh₃)₄ | CHCl₃/AcOH/NMM | Used for selective deprotection in the synthesis of complex peptides. rsc.org |

The allyl group can also serve as a substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon bonds and diversification of the peptide structure. rsc.orgmdpi.comresearchgate.net Reactions like the Suzuki-Miyaura coupling can be used to attach aryl or vinyl groups to the tyrosine side chain. nih.gov These reactions typically involve a palladium catalyst and a suitable coupling partner, such as a boronic acid. nih.gov This strategy enables the synthesis of peptides with novel functionalities and properties that would be difficult to achieve through standard peptide synthesis methods. For example, this approach has been used to synthesize 4-arylphenylalanines from tyrosine triflate. nih.gov

Palladium-catalyzed allylic alkylation is another powerful method for modifying tyrosine residues. nih.govacs.orgresearchgate.net This reaction uses electrophilic π-allyl palladium intermediates generated from allylic acetates or carbamates to alkylate the phenolic oxygen of tyrosine. nih.govnih.gov This technique has been used to attach fluorescent tags and hydrophobic chains to proteins in aqueous solutions. nih.gov

Exploitation of Click Chemistry for Site-Specific Functionalization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for modifying complex biomolecules. rsc.orgnih.gov The allyl group of this compound can be leveraged in several click chemistry strategies for site-specific functionalization.

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. wikipedia.org This reaction is highly efficient and can be initiated by light or a radical initiator. wikipedia.orgrsc.org The allyl group on the tyrosine side chain serves as the "ene" component for this reaction. nih.gov This method has been used for the site-specific immobilization of proteins onto surfaces and for the synthesis of peptide-based materials. nih.govnih.gov The reaction is selective for thiols, making it compatible with other amino acid side chains. nih.govnih.gov

The versatile allyl group can be chemically converted into a terminal alkyne. This transformation opens the door to the widely used azide-alkyne cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient click reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a stable triazole ring. researchgate.netacs.orgplos.org By converting the allyl group of the tyrosine residue to an alkyne, peptides can be readily labeled with azide-containing molecules such as fluorophores, biotin (B1667282), or drugs. plos.orgmdpi.com This method is widely used for its reliability and high yield under mild, aqueous conditions. plos.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, strain-promoted azide-alkyne cycloaddition was developed. mdpi.comnih.govnih.gov This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst. mdpi.comacs.org The conversion of the allyl group to an alkyne, followed by further modification to a strained cyclooctyne, or direct conversion to a reactive dienophile, allows for copper-free ligation. nih.govnih.gov For instance, the oxidation of tyrosine to a quinone allows for a strain-promoted cycloaddition with bicyclo[6.1.0]nonyne (BCN) derivatives. acs.org

| Reaction | Key Features | Applications |

| Thiol-Ene Reaction | Radical-mediated, high efficiency, forms stable thioether linkage. wikipedia.org | Protein immobilization, synthesis of peptide-based materials. nih.govnih.gov |

| CuAAC | Copper(I)-catalyzed, high yield, forms stable triazole ring. plos.orgnih.gov | Labeling with fluorophores, biotin, drugs. plos.orgmdpi.com |

| SPAAC | Copper-free, uses strained alkynes, biocompatible. mdpi.comnih.govnih.gov | Live cell imaging, in vivo labeling. nih.govnih.govacs.org |

Orthogonal Reactivity Profiles within Multifunctional Molecular Constructs

The allyl group's reactivity is orthogonal to many other functional groups and protecting groups used in peptide synthesis. google.comgoogleapis.com This means that the allyl group can be selectively modified without affecting other parts of the molecule, such as Fmoc or Boc protecting groups. google.compeptide.com This orthogonality is crucial for the synthesis of complex, multifunctional molecules where different parts of the molecule need to be modified independently. mdpi.com For example, a peptide could be synthesized with an allyl-protected tyrosine, a Boc-protected lysine (B10760008), and an Fmoc-protected N-terminus. The Fmoc group can be removed with a base, the Boc group with an acid, and the allyl group with a palladium catalyst, all without interfering with each other. This allows for the precise, site-specific introduction of different functionalities at various stages of the synthesis.

Synthesis of Advanced Chemical Probes and Tags via Allyl Functionalization

The chemical compound this compound serves as a versatile building block in solid-phase peptide synthesis (SPPS) for the creation of advanced chemical probes and tags. The strategic placement of the allyl protecting group on the tyrosine side chain offers a unique handle for post-synthetic modification, enabling the introduction of a wide array of functionalities. This section details the synthesis of such probes and tags, highlighting the utility of the allyl group in developing sophisticated tools for chemical biology and biomedical research.

The allyl group of the D-tyrosine residue can be selectively removed under mild conditions that are orthogonal to the standard Fmoc and t-butyl deprotection strategies commonly used in peptide synthesis. sigmaaldrich.com This selective deprotection is typically achieved using a palladium catalyst, such as Pd(PPh3)4, in the presence of a scavenger like phenylsilane. universiteitleiden.nl Once the hydroxyl group of the D-tyrosine is unmasked, it becomes a reactive site for the attachment of various molecular entities, including fluorophores, biotin tags, and other reporter groups. chemimpex.comresearchgate.net

A key application of this methodology is the synthesis of fluorescently labeled peptides. These probes are instrumental in studying peptide trafficking, receptor binding, and enzyme substrate specificity. researchgate.net For instance, a fluorescent dye can be conjugated to the deprotected tyrosine side chain, creating a peptide that can be visualized within a biological system. This approach allows for real-time monitoring of the peptide's localization and interactions.

Furthermore, the allyl functionalization strategy is employed to synthesize biotinylated peptides. Biotin is a high-affinity ligand for streptavidin and avidin, and its incorporation into a peptide sequence facilitates purification, immobilization, and detection. The synthesis of a biotin-labeled peptide using a similar strategy involving an orthogonally protected lysine residue has been demonstrated, highlighting the general applicability of this approach for various labels. researchgate.net

The synthesis of peptides containing post-translational modifications (PTMs) is another area where the allyl group of this compound proves valuable. While direct incorporation of some PTMs can be challenging, the post-synthetic modification of the tyrosine residue provides a convenient alternative. sigmaaldrich.com For example, after selective deprotection of the allyl group, the tyrosine hydroxyl can be phosphorylated or sulfated, mimicking natural PTMs and enabling the study of their roles in cellular signaling and other biological processes. sigmaaldrich.comresearchgate.net

The versatility of this compound in the synthesis of advanced chemical probes and tags is summarized in the following table:

| Probe/Tag Type | Synthetic Strategy | Application | Key Features |

| Fluorescently Labeled Peptides | Allyl deprotection followed by conjugation with a fluorescent dye. | Studying peptide localization, receptor binding, and enzyme activity. | Allows for real-time visualization and tracking of peptides. |

| Biotinylated Peptides | Allyl deprotection followed by coupling with biotin. | Peptide purification, immobilization, and detection via streptavidin/avidin binding. | High-affinity interaction for robust and sensitive assays. |

| Peptides with Post-Translational Modifications | Allyl deprotection followed by enzymatic or chemical modification (e.g., phosphorylation, sulfation). | Investigating the functional roles of PTMs in biological processes. | Mimics natural modifications to study their impact on peptide function. |

| Cross-linking Probes | Allyl deprotection and subsequent attachment of a photoreactive or chemically reactive group. | Identifying protein-protein interactions and mapping binding sites. | Covalently captures transient interactions for analysis. |

Detailed research findings have demonstrated the successful application of similar strategies in creating complex peptide-based tools. For example, the synthesis of fluorescent activity probes for protein phosphatases often involves the incorporation of a unique amino acid that can be functionalized with a fluorophore post-synthetically. nih.gov While not directly using this compound, the principles of orthogonal deprotection and on-resin modification are analogous.

The synthesis of peptides containing environment-sensitive fluorescent probes has also been reported, where the fluorescence properties of the probe change in response to its local environment. scispace.com This allows for the study of peptide conformational changes and interactions with binding partners. The post-synthetic functionalization of a deprotected tyrosine residue with such a probe would be a powerful extension of the methodologies described here.

Historical Development and Evolution of Protected Tyrosine Derivatives in Peptide Chemistry

The amino acid tyrosine, with its reactive phenolic hydroxyl group, has always presented a challenge in peptide synthesis. Early efforts in peptide chemistry recognized the need to protect this side-chain functionality to prevent unwanted side reactions during peptide bond formation and subsequent synthetic steps. The choice of the protecting group for the tyrosine side chain has evolved significantly over the decades, driven by the development of new synthetic methodologies, particularly the advent of solid-phase peptide synthesis (SPPS).

Initially, protecting groups that were removed under strongly acidic conditions, such as the benzyl (Bzl) group, were commonly used in conjunction with the Boc/Bzl protecting group strategy for SPPS. However, the harsh cleavage conditions required to remove these groups, typically involving strong acids like liquid hydrogen fluoride (HF), could lead to the degradation of sensitive peptides.

The introduction of the Fmoc/tBu strategy, which utilizes milder deprotection conditions, necessitated the development of new tyrosine protecting groups that were stable to the basic conditions used for Fmoc removal but could be cleaved under milder acidic conditions. The tert-butyl (tBu) group became a popular choice for this purpose, as it is readily removed by trifluoroacetic acid (TFA) during the final cleavage from the resin.

More recently, the desire for even greater orthogonality and the ability to perform on-resin modifications has led to the development of a wider array of protecting groups for the tyrosine side chain. The allyl group, as seen in Fmoc-D-Tyr(All)-OH, is a prime example of such a protecting group. Its removal under neutral conditions using a palladium catalyst provides an additional level of orthogonality that is not achievable with acid-labile or base-labile protecting groups. This has enabled the synthesis of increasingly complex and modified peptides. Other specialized protecting groups for tyrosine include those that can be removed by photolysis or other specific chemical triggers.

Current Research Trends and Future Prospects for Specialized Amino Acid Building Blocks

The field of peptide science is continually advancing, with a growing demand for more sophisticated and specialized amino acid building blocks to explore new frontiers in biology and medicine. Current research trends are focused on the development of novel non-canonical amino acids with unique properties and the design of innovative protecting group strategies that allow for greater synthetic flexibility.

One area of active research is the development of ncAAs with bioorthogonal functionalities. These are chemical groups that are inert to the biological environment but can be selectively reacted with a specific partner molecule. The incorporation of such ncAAs into peptides allows for the precise labeling of these molecules with fluorescent probes, imaging agents, or drug payloads in a biological setting.

Another emerging trend is the use of photocleavable protecting groups, which can be removed with high spatial and temporal control using light. This technology is particularly valuable for studying dynamic biological processes and for the development of light-activated therapeutics.

The development of new methods for peptide cyclization is also a major focus of current research. Cyclic peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts. Specialized building blocks, including those with orthogonally protected side chains like Fmoc-D-Tyr(All)-OH, are essential for the efficient synthesis of these complex architectures.

The future of specialized amino acid building blocks will likely involve the creation of even more diverse and functionalized amino acids, as well as the discovery of new orthogonal protecting groups with highly specific deprotection triggers. These advancements will continue to push the boundaries of what is possible in peptide and peptidomimetic design, leading to the development of novel therapeutics, diagnostics, and advanced materials.

The following table summarizes some of the key properties of this compound:

| Property | Value |

| Synonym | Fmoc-O-allyl-D-tyrosine chemimpex.com |

| CAS Number | 204269-35-2 chemimpex.com |

| Molecular Formula | C27H25NO5 chemimpex.com |

| Molecular Weight | 443.5 g/mol chemimpex.comiris-biotech.de |

| Appearance | White powder chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com |

| Storage Conditions | 0-8 °C chemimpex.com |

Applications of Fmoc D Tyr All Oh Derived Molecular Entities in Chemical Biology and Materials Science

Design and Synthesis of Chemically Constrained Peptide Scaffolds

The incorporation of Fmoc-D-Tyr(All)-OH into peptide synthesis protocols facilitates the creation of peptides with constrained geometries, which are crucial for enhancing biological activity, stability, and receptor-binding affinity.

The allyl protecting group on the D-tyrosine side chain is instrumental in the synthesis of cyclic and branched peptides. sigmaaldrich.com Its stability to the mild basic conditions (e.g., piperidine) used for Fmoc group removal and the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used for final cleavage from the resin support makes it an ideal orthogonal protecting group. google.comgoogle.comiris-biotech.de

This orthogonality allows for a synthetic strategy where the linear peptide backbone is first assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS). google.comuniversiteitleiden.nl Once the linear sequence is complete, the N-terminus is typically protected with a group stable to the allyl deprotection conditions, such as Boc. sigmaaldrich.com The allyl group on the tyrosine side chain can then be selectively removed on-resin using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. google.comgoogle.com The newly exposed hydroxyl group on the tyrosine can then be used as a point for cyclization, either through head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus linkages. google.com

Similarly, for branched peptides, the deprotected tyrosine side chain can serve as an anchor point for the synthesis of a second peptide chain, creating a branched structure. sigmaaldrich.combiotage.com This approach is analogous to strategies using other orthogonal protecting groups like ivDde for the synthesis of multiple antigenic peptides (MAPs) and other branched constructs. biotage.comsigmaaldrich-jp.com

Table 1: Orthogonal Protecting Group Strategy in Peptide Synthesis

| Protecting Group | Chemical Structure | Removal Conditions | Stability | Application in Conjunction with this compound |

|---|---|---|---|---|

| Fmoc | Fluorenylmethoxycarbonyl | 20% Piperidine (B6355638) in DMF universiteitleiden.nlnih.gov | Stable to acid and Pd(0) catalysis. google.comsigmaaldrich.com | Nα-protection of the main peptide chain. |

| Allyl (All) | -CH₂-CH=CH₂ | Pd(PPh₃)₄, Scavenger (e.g., Phenylsilane) google.comnih.gov | Stable to piperidine and TFA. google.comsigmaaldrich.com | Side-chain protection of D-Tyrosine, enabling selective deprotection for cyclization or branching. |

| tert-Butyl (tBu) | -C(CH₃)₃ | Trifluoroacetic Acid (TFA) iris-biotech.dethermofisher.com | Stable to piperidine and Pd(0) catalysis. google.comiris-biotech.de | Side-chain protection for other residues (e.g., Asp, Glu, Ser, Thr) during synthesis. nih.gov |

| Boc | tert-Butoxycarbonyl | Trifluoroacetic Acid (TFA) sigmaaldrich.com | Stable to piperidine and Pd(0) catalysis. sigmaaldrich.com | N-terminal protection prior to on-resin side-chain modification or cyclization. sigmaaldrich.com |

The allyl group of this compound provides a chemical handle for post-synthetic or on-resin modification of the tyrosine side chain, enabling fine-tuning of a peptide's structural and stability properties. iris-biotech.de After selective deprotection of the allyl group, the exposed phenolic hydroxyl can be modified through various chemical reactions. google.comiris-biotech.de

For instance, the hydroxyl group can be a site for:

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can enhance the solubility and plasma half-life of therapeutic peptides. The use of a selectively removable group like allyl is crucial for site-specific PEGylation. iris-biotech.de

Glycosylation: Introducing carbohydrate moieties can influence peptide folding, stability, and molecular recognition properties.

Phosphorylation: Mimicking post-translational modifications by adding phosphate (B84403) groups can be essential for studying cell signaling pathways. ontosight.aisigmaaldrich.com While other specialized building blocks exist for this, the allyl group provides a route for enzymatic or chemical phosphorylation. iris-biotech.de

Alkylation or Acylation: Introducing other functional groups can create novel side chains that impose specific conformational constraints or introduce new binding interactions, thereby modulating the peptide's three-dimensional structure and stability.

This ability to perform site-specific modifications allows for the rational design of peptides with tailored chemical and structural features, moving beyond the canonical 20 amino acids. iris-biotech.denih.gov

Development of Peptide-Based Hybrid Materials

The versatility of this compound extends into materials science, where the unique properties of peptides are combined with other materials to create novel hybrid structures. chemimpex.com

Peptide-polymer conjugates are a class of hybrid materials that combine the bioactivity and specificity of peptides with the physical properties and stability of synthetic polymers. mdpi.com The allyl group on the D-tyrosine residue is an excellent anchor point for polymer conjugation. Following the synthesis of the peptide component, the allyl group can be leveraged in various "click chemistry" reactions. For example, it can participate in thiol-ene reactions with thiol-functionalized polymers or in cross-metathesis reactions. peptide.com This allows for the precise, site-specific attachment of polymer chains to the peptide, creating well-defined conjugates for applications in drug delivery, tissue engineering, and diagnostics. chemimpex.com

Peptides, particularly those containing aromatic residues and an N-terminal Fmoc group, are known to self-assemble into a variety of ordered nanostructures, including nanofibers, nanotubes, and hydrogels. nih.govresearchgate.netresearchgate.netfrontiersin.org The Fmoc group itself plays a significant role in driving this assembly through π-π stacking interactions. researchgate.netfrontiersin.org

By incorporating this compound into a self-assembling peptide sequence, it is possible to create functionalized nanomaterials. The peptide can be designed to first self-assemble into a desired nanostructure. Subsequently, the array of allyl groups presented on the surface of this nanostructure can be chemically modified. This provides a platform for decorating the nanostructure with other molecules, such as targeting ligands, imaging agents, or catalytic nanoparticles, creating complex, multifunctional biomaterials. nih.gov

Engineering of Molecular Recognition Elements

The ability to create constrained and modified peptide structures using this compound is directly applicable to the engineering of molecular recognition elements, such as synthetic antibodies, receptor ligands, or enzyme inhibitors. nih.gov Constraining a peptide into a cyclic or branched scaffold often pre-organizes it into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target. merckmillipore.com

One-bead-one-compound (OBOC) combinatorial library methods can utilize building blocks like this compound to generate vast libraries of cyclic or branched peptides. nih.gov In this approach, the allyl group can be used for on-bead cyclization or branching after the linear sequence is assembled. nih.gov These libraries can then be screened against a target protein to identify high-affinity binders. The identified ligands can serve as probes for biological pathways or as lead compounds for drug development. chemimpex.comnih.gov

Table 2: Research Findings on Applications of Orthogonally Protected Tyrosine

| Application Area | Key Finding | Relevant Compound Feature | Research Context |

|---|---|---|---|

| Cyclic Peptides | The allyl protecting group is orthogonal to Fmoc and tBu groups, allowing for on-resin, side-chain-mediated cyclization after selective deprotection with a Pd(0) catalyst. google.comgoogle.com | Orthogonal allyl side-chain protection. | Synthesis of conformationally constrained peptides for enhanced biological activity. universiteitleiden.nlrsc.org |

| Branched Peptides | Orthogonal protecting groups (e.g., Alloc, ivDde) on amino acid side chains serve as points for initiating the synthesis of a second peptide chain. sigmaaldrich.combiotage.comsigmaaldrich-jp.com | Selectively removable side-chain protection. | Creation of Multiple Antigenic Peptides (MAPs) and other multivalent structures. biotage.com |

| Peptide-Polymer Conjugates | The allyl group provides a handle for "click chemistry" reactions, enabling site-specific attachment of polymers to peptides. peptide.com | Reactive allyl group. | Development of advanced therapeutics with improved pharmacokinetic properties. mdpi.com |

| Self-Assembling Materials | Fmoc-aromatic amino acids are known to form nanostructures. The functional side chain provides a site for post-assembly modification. nih.govresearchgate.net | Fmoc group and functionalizable side chain. | Fabrication of functional biomaterials for tissue engineering and drug delivery. frontiersin.org |

| Molecular Recognition | Libraries of constrained peptides (e.g., cyclic, branched) can be synthesized using orthogonal strategies to discover high-affinity ligands for biological targets. nih.gov | Orthogonal protection for creating structural diversity. | Discovery of novel enzyme inhibitors and receptor modulators. nih.gov |

Synthesis of Affinity Ligands for Chemical Labeling

The synthesis of affinity ligands for targeted chemical labeling is a significant application of this compound. The strategic incorporation of this non-canonical amino acid into a peptide sequence allows for the introduction of a unique chemical handle at a precise location. The allyl protecting group serves as a masked hydroxyl functionality that can be revealed at a desired step in the synthesis.

The general synthetic strategy involves:

Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support using standard Fmoc/tBu chemistry. This compound is incorporated at the desired position in the sequence. nih.gov

Orthogonal Deprotection: Once the peptide sequence is fully assembled, the resin-bound peptide is treated with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). rsc.orgrsc.org This selectively removes the allyl group from the tyrosine side chain, exposing the free hydroxyl group while all other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) remain intact. sigmaaldrich.com

On-Resin Conjugation: The newly exposed hydroxyl group serves as a nucleophilic handle for the conjugation of various reporter molecules or affinity tags. This can include fluorophores (like fluorescein (B123965) isothiocyanate - FITC), biotin (B1667282) for affinity purification, or other small molecules that facilitate the detection and isolation of binding partners. nih.gov This on-resin functionalization ensures high efficiency and specificity.

Final Cleavage and Purification: The modified peptide is then cleaved from the solid support and all remaining side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid - TFA). nih.gov

This methodology enables the creation of libraries of peptide-based affinity ligands where the position of the label is precisely controlled. Such ligands are invaluable tools in proteomics and chemical biology for identifying and characterizing protein-protein interactions, mapping binding sites, and in vitro imaging. researchgate.net

| Parameter | Description | Reference |

| Building Block | This compound | chemimpex.comiris-biotech.de |

| Synthesis Method | Fmoc Solid-Phase Peptide Synthesis (SPPS) | nih.gov |

| Deprotection Reagent | Pd(PPh₃)₄ / Phenylsilane (PhSiH₃) | rsc.orgrsc.org |

| Functionality | Orthogonally protected hydroxyl group | sigmaaldrich.com |

| Application | Site-specific conjugation of affinity tags (e.g., biotin, fluorophores) | nih.gov |

Design of Enzyme Substrates and Inhibitors with Non-Canonical Amino Acid Incorporation (Focus on chemical synthesis and structural design)

The incorporation of non-canonical amino acids like this compound provides a powerful strategy for the rational design and chemical synthesis of highly specific enzyme substrates and inhibitors. nih.gov The D-configuration of the amino acid itself can confer resistance to proteolysis, enhancing the in vivo stability of peptide-based therapeutics. nih.gov Furthermore, the orthogonally protected side chain allows for post-synthesis modifications to create specific pharmacophores or mimics of post-translational modifications (PTMs).

Chemical Synthesis and Structural Design:

The core of the design process lies in the ability to manipulate the tyrosine side chain after the main peptide backbone has been constructed. By incorporating this compound, chemists can introduce modifications that are critical for interaction with an enzyme's active site.

Synthesis of Phosphotyrosine Mimics: Tyrosine phosphorylation is a key signaling mechanism, and peptides containing phosphotyrosine are crucial for studying protein kinases and phosphatases. ontosight.ai While Fmoc-D-Tyr(PO₃H₂)-OH is used for direct incorporation, the use of this compound allows for an alternative, post-synthetic phosphorylation on-resin after selective deallylation. This approach can be advantageous in the synthesis of complex peptides where the fully protected phosphotyrosine building block may be problematic.

Synthesis of Sulfated Tyrosine Peptides: Tyrosine sulfation is another critical PTM involved in protein-protein interactions. iris-biotech.de Research has demonstrated the use of orthogonally protected tyrosine derivatives to synthesize site-specifically sulfated peptides. nih.gov Following the palladium-catalyzed removal of the allyl group from the resin-bound peptide, the exposed hydroxyl group can be sulfated using a suitable reagent like a sulfur trioxide-pyridine complex. This allows for the creation of substrates or inhibitors for enzymes that recognize sulfotyrosine motifs, such as chemokine receptors. nih.gov

Design of Inhibitors: The deprotected hydroxyl group can be modified to introduce functionalities that act as "warheads" for enzyme inhibition. For example, it can be acylated with specific groups designed to form covalent bonds with active site residues or to enhance non-covalent binding affinity through tailored hydrogen bonding or hydrophobic interactions. The D-amino acid scaffold provides a stable platform for these targeted modifications.

The chemical synthesis relies on the orthogonality of the allyl group, which is stable to the repetitive base treatments for Fmoc removal and the final acid cleavage. This ensures that the unique chemical handle on the tyrosine side chain is preserved until it is intentionally unmasked for modification. sigmaaldrich.com

Advancement of Site-Selective Peptide Modification Methodologies

The use of this compound and its L-enantiomer has been instrumental in advancing methodologies for site-selective peptide modification. The allyl protecting group is a key member of a suite of orthogonal protecting groups that can be removed under specific conditions without affecting other protecting groups used in standard Fmoc-SPPS. sigmaaldrich.com

This orthogonality is the cornerstone of strategies for producing complex synthetic peptides with multiple, distinct modifications. For instance, a peptide can be designed with different amino acids protected by different orthogonal groups, such as an allyl group on a tyrosine, an allyloxycarbonyl (Alloc) group on a lysine (B10760008), and an ivDde group on another lysine. sigmaaldrich.comrsc.org Each of these groups can be removed sequentially to allow for site-specific modifications at three different locations within the same peptide.

Palladium-Catalyzed Deallylation:

The key reaction enabling this methodology is the palladium-catalyzed deallylation.

| Catalyst | Scavenger | Typical Conditions | Reference |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Phenylsilane (PhSiH₃) | CH₂Cl₂ or DMF, room temperature | rsc.orgrsc.org |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Boron-based scavengers | NMP/DCM | nih.gov |

| Pd₂(dba)₃ / Ligand | Various nucleophilic scavengers | DCM/DMF | acs.org |

This reaction is compatible with the solid-phase synthesis format and is generally high-yielding and clean, leaving other protecting groups like Boc, tBu, Trt, and Pbf untouched. sigmaaldrich.comacs.org

The ability to perform site-selective modifications has enabled the synthesis of:

Branched and Cyclic Peptides: The side chain of D-Tyr(All)-OH can be deprotected and used as an anchor point for growing a second peptide chain or for cyclization with another part of the peptide, for instance, by forming an ether linkage or reacting with a deprotected amino group from a lysine or ornithine residue. rsc.org

Peptides with Multiple Post-Translational Modifications: Researchers can synthesize peptides with combinations of phosphorylation, sulfation, glycosylation, and lipidation at specific sites to study the complex interplay of these modifications in biological signaling. The use of this compound in combination with other orthogonally protected amino acids is critical for these advanced synthetic goals. nih.gov

Combinatorial Libraries: It facilitates the creation of libraries where a specific position is modified with a variety of chemical entities, allowing for high-throughput screening of ligands or inhibitors. nih.gov

Future Directions and Emerging Research Avenues for Fmoc D Tyr All Oh

Development of Novel Protecting Group Strategies Complementary to Allyl Ethers

The true power of Fmoc-D-Tyr(All)-OH is realized through its use in complex peptide synthesis, which often requires multiple, orthogonally protected functional groups. The allyl ether is stable to the basic conditions used to remove the Fmoc group (e.g., piperidine) and the acidic conditions used for cleavage from many resins and removal of acid-labile groups like tert-butyl (tBu) or t-butyloxycarbonyl (Boc). google.com Future research is focused on expanding the toolkit of protecting groups that are compatible with and complementary to the allyl group, enabling increasingly sophisticated molecular architectures.

A key area of development is the exploration of protecting groups that can be removed under conditions that leave the Fmoc, tBu/Boc, and allyl groups intact. This "fourth dimension" of orthogonality is critical for multi-functionalization strategies, such as the synthesis of branched or cyclic peptides.

Promising Complementary Protecting Group Strategies:

| Protecting Group Class | Example(s) | Removal Conditions | Orthogonality to Allyl Ether |

| Photolabile Groups | o-nitrobenzyl (oNB), 2-(o-nitrophenyl) propan-1-ol (Npp-OH) | UV Irradiation (e.g., ~365 nm) | High: Pd(0) catalysis does not affect photolabile groups, and UV light does not cleave allyl ethers. mdpi.com |

| Base-Labile (non-Fmoc) | Trifluoroacetyl (Tfa) | Mild aqueous base (e.g., dilute piperidine (B6355638), but conditions can be tuned to be selective over Fmoc) | Moderate to High: Requires careful selection of conditions to avoid premature Fmoc or partial allyl cleavage if a basic scavenger is used. biosynth.com |

| Hindered Silyl Ethers | Di-tert-butylsilylene (DTBS) | Fluoride sources (e.g., TBAF) | High: Fluoride deprotection is highly specific and does not interfere with Pd(0) catalysis. |

| Azide-based Groups | Azidomethylene (-CH₂N₃) | Reduction (e.g., phosphines) | High: Reduction of azides is orthogonal to the conditions for allyl, Fmoc, or tBu group removal. |

These strategies allow for the selective deprotection and modification of specific sites on a peptide chain while it is still attached to the solid support. For instance, a peptide could be synthesized containing this compound, a lysine (B10760008) residue protected with a photolabile group, and an aspartic acid with a tBu ester. The Fmoc group would be removed at each step of the synthesis, the photolabile group could be removed to attach a fluorescent tag to the lysine, the allyl group removed to phosphorylate the tyrosine, and finally, the tBu group removed during cleavage from the resin.

Integration into Automated Parallel Synthesis Platforms for High-Throughput Production

The efficiency and reproducibility of modern peptide synthesis are heavily reliant on automation. Automated parallel synthesizers are now standard for producing libraries of peptides for drug discovery and material science. A significant future direction is the seamless integration of building blocks like this compound into fully automated workflows, including the on-resin deprotection of the allyl group.

Historically, palladium-catalyzed deprotection was performed manually due to the sensitivity of the catalyst to air and the need for specialized reagents. biotage.com However, recent advancements have focused on developing robust, automated methods for this crucial step. This includes the development of soluble palladium catalysts and specialized synthesizer hardware. google.com

Key Developments for Automation:

Soluble Catalysts: The use of soluble palladium sources, like tetrakis(triphenylphosphine)palladium(0), and appropriate scavengers (e.g., phenylsilane) in suitable solvent systems (e.g., DCM/CHCl₃) allows for homogeneous reaction conditions, which are essential for automated liquid handling to prevent clogging of lines and reactors. google.comnih.gov

Inert Atmosphere Modules: Synthesizers are being equipped with capabilities to maintain an inert (e.g., Argon or Nitrogen) atmosphere during the addition of the sensitive catalyst and scavenger, preserving their activity. peptide.com

Microwave-Assisted Deprotection: The application of microwave heating can significantly accelerate the deprotection reaction, reducing the time required from hours to minutes. This allows the deprotection step to be programmed into a standard synthesis cycle without creating a major bottleneck. biotage.com

Flexible Programming: Modern synthesizer software allows for the creation of custom modules, where the unique steps for allyl deprotection—including reagent delivery, mixing, reaction time, and specific washing protocols—can be programmed and executed automatically. peptide.comcem.com

The successful integration of these technologies will enable the high-throughput synthesis of complex peptides, such as cyclized or branched structures, where the selective deprotection of the allyl ether on this compound is a critical step. cem.com

Computational Chemistry Approaches for Predicting Reactivity and Conformation of Derivatives

As peptide designs become more complex, computational chemistry is emerging as an indispensable tool for predicting the behavior of novel peptides before their costly and time-consuming synthesis. For derivatives of this compound, computational approaches can provide invaluable insights into both the chemical reactivity of the building block and the structural properties of the final peptide.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for exploring the conformational landscape of a peptide. nih.gov By simulating the movement of atoms over time, researchers can predict the stable secondary structures (e.g., helices, sheets) that a peptide containing D-Tyr(All) might adopt. This is crucial as the D-amino acid can induce unique turns and folds not accessible to natural L-amino acid peptides. MD simulations can also model the interaction of these peptides with biological targets, aiding in the rational design of inhibitors or ligands. nih.govacs.org

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule in detail. This allows for the prediction of chemical reactivity. For instance, QM calculations can help:

Optimize the conditions for allyl group deprotection by modeling the reaction mechanism with the palladium catalyst.

Predict potential side reactions during synthesis or deprotection steps.

Calculate spectroscopic properties (e.g., NMR chemical shifts), which can later be used to confirm the structure of the synthesized peptide.

Machine Learning (ML) and AI: A burgeoning area is the use of machine learning models trained on data from MD simulations and experimental results. nih.govmdpi.com These models can rapidly predict the structural ensembles of peptides containing non-canonical amino acids like D-Tyr(All), bypassing the need for extensive, time-consuming simulations for every new sequence. acs.org This high-throughput computational screening can guide the selection of the most promising peptide sequences for synthesis.

Expansion of Chemoenzymatic Synthesis Methodologies Utilizing this compound

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. This compound is an ideal substrate for such approaches, where a peptide backbone is first constructed using chemical SPPS, followed by a site-specific enzymatic modification.

The orthogonality of the allyl protecting group is the key feature that enables this strategy. The peptide is synthesized on a solid support, and after assembly, the allyl group can be selectively removed on-resin using palladium catalysis, exposing a single hydroxyl group on the D-tyrosine residue. This exposed hydroxyl group then becomes a target for enzymatic modification.

Emerging Chemoenzymatic Applications:

| Enzymatic Modification | Enzyme Class | Research Goal |

| Glycosylation | Glycosyltransferases | To create well-defined glycopeptides for studying the role of sugars in protein recognition, stability, and function. beilstein-journals.org |

| Phosphorylation | Kinases | To synthesize phosphopeptides for investigating signaling pathways and creating kinase inhibitors. |

| Sulfation | Tyrosylprotein sulfotransferases (TPSTs) | To produce sulfated peptides that can mimic post-translational modifications crucial for protein-protein interactions, such as in chemokine receptors. researchgate.net |

| Ligation/Cyclization | Thioesterases, Sortases | After allyl deprotection and further modification, enzymes can be used to catalyze macrocyclization, forming stable cyclic peptides with enhanced biological activity. beilstein-journals.orgnih.gov |

This approach allows for the creation of homogeneously modified peptides that are often difficult or impossible to produce using purely chemical or biological methods. The on-resin enzymatic reaction simplifies purification, as excess enzyme and reagents can be washed away before the final peptide is cleaved from the support. researchgate.net

Application in Advanced Spectroscopic and Imaging Techniques for Molecular Characterization

The precise characterization of peptides containing modified amino acids is essential to confirm their structure and understand their properties. This compound and the peptides derived from it are amenable to a suite of advanced analytical techniques that provide detailed molecular insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Multi-dimensional NMR (COSY, TOCSY, NOESY): These techniques are the gold standard for determining the three-dimensional solution structure of peptides. For peptides containing D-Tyr(All), NOESY experiments are particularly crucial for identifying unique spatial proximities between protons, which define the peptide's fold. researchgate.net

Transferred-NOESY (tr-NOESY): This method is used to study the conformation of a peptide when it is bound to a larger biological target, like a protein, providing insights into the bioactive conformation. researchgate.net

¹⁹F NMR: If a fluorine-containing group is introduced elsewhere in the peptide, ¹⁹F NMR can be used as a sensitive probe to monitor binding events and conformational changes in the local environment of the fluorine label. nih.gov

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements to confirm the elemental composition of the final peptide, ensuring that all protecting groups have been removed and modifications have been successfully installed.

Tandem Mass Spectrometry (MS/MS): Used to sequence the peptide by fragmenting it in the gas phase. This confirms the amino acid sequence and can pinpoint the location of the D-Tyr(All) residue and any subsequent modifications.

Optical Spectroscopy and Imaging:

Fluorescence Spectroscopy: If the peptide is functionalized with a fluorophore (often facilitated by an orthogonal protecting group strategy), fluorescence spectroscopy can be used to study binding interactions, conformational changes, and for imaging applications. acs.org

Electron Microscopy (SEM/TEM): For peptides designed to self-assemble into nanomaterials like fibers or hydrogels, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of these supramolecular structures.

These advanced methods, when used in combination, provide a comprehensive picture of the chemical identity, structure, and function of novel peptides synthesized using this compound.

Q & A

Q. What is the role of the allyl (All) protecting group in Fmoc-D-Tyr(All)-OH during peptide synthesis?

The allyl (All) group protects the hydroxyl side chain of tyrosine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during coupling. Its orthogonal deprotection (e.g., using Pd(0)-catalyzed conditions or NHNH) allows selective removal without affecting other acid-labile protecting groups like Fmoc or t-Bu. This is critical for synthesizing peptides with multiple post-translational modifications or complex architectures .

Q. How is this compound integrated into SPPS workflows?

this compound is coupled sequentially to a growing peptide chain on resin (e.g., Wang resin) using SPPS protocols. Typical steps include:

- Deprotection : Removal of the Fmoc group with 20% piperidine in DMF.

- Coupling : Activation with HOBt/DIC or similar reagents in DMF for 1–2 hours.

- All group retention : The allyl group remains intact until final cleavage or intermediate deprotection steps. Post-synthesis, the All group is removed under mild conditions (e.g., Pd(PPh)/morpholine) to avoid damaging acid-sensitive residues .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered environments?

Steric hindrance from the All group may reduce coupling efficiency. Strategies include:

- Extended coupling times : 2–4 hours with double coupling cycles.

- High-solubility solvents : Use DCM/DMF mixtures to improve reagent diffusion into resin pores.

- Microwave-assisted synthesis : Enhances reaction kinetics for challenging residues. Comparative studies with t-Bu-protected tyrosine (Fmoc-D-Tyr(tBu)-OH) suggest similar coupling yields under optimized conditions, though All provides orthogonal deprotection advantages .

Q. What orthogonal deprotection strategies enable selective removal of All in multi-protected peptides?

The All group is removed via Pd(0)-catalyzed transfer hydrogenation or NHNH treatment, which does not affect Fmoc, t-Bu, or Dde groups. For example:

Q. How does phosphorylation of tyrosine (e.g., Fmoc-D-Tyr(PO3_33H2_22)-OH) compare to All protection in functional studies?

Phosphorylated derivatives are critical for studying kinase/phosphatase interactions but require specialized handling due to their labile phosphate groups. In contrast, All-protected tyrosine is stable during SPPS and enables post-synthetic phosphorylation via enzymatic or chemical methods. For example:

- Post-synthetic phosphorylation : After All deprotection, Tyr-OH residues can be phosphorylated using ATP-dependent kinases.

- Analytical validation : LC-MS and P-NMR confirm phosphorylation efficiency .

Methodological and Analytical Considerations

Q. What analytical techniques validate successful incorporation of this compound?

- HPLC : Retention time shifts confirm All retention or removal.

- Mass spectrometry (MS) : Exact mass matching (e.g., +40 Da for All group).

- NMR : H-NMR detects allyl protons (δ 5.2–5.8 ppm) pre-deprotection.

- FT-IR : Absence of Fmoc carbonyl peaks (1690–1730 cm) post-deprotection .

Q. How should solubility challenges with this compound be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.